
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO4. It is commonly known as Cyclopropanecarboxylic acid, isopropyl nitroethyl ester. This compound is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can lead to the development of new drugs that target these enzymes and their associated metabolic pathways.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. Inhibition of ACAT and DGAT can lead to a decrease in the accumulation of triglycerides and cholesterol in the liver and other tissues. This can improve insulin sensitivity and reduce the risk of developing metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This can facilitate the study of these enzymes and their associated metabolic pathways. However, the compound's potency can also be a limitation, as it may lead to non-specific inhibition of other enzymes and interfere with the normal functioning of cells.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)). One potential area of research is the development of new drugs that target ACAT and DGAT for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the study of the compound's effects on other enzymes and metabolic pathways. This could lead to the discovery of new biochemical tools and potential drug targets. Finally, further research is needed to understand the compound's potential limitations and to develop strategies to overcome them.
Conclusion:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) is a unique chemical compound with a wide range of scientific research applications. Its ability to act as a potent inhibitor of certain enzymes makes it a valuable tool for the study of metabolic pathways and the development of new drugs for the treatment of metabolic disorders. However, its potency can also be a limitation, and further research is needed to understand its potential limitations and to develop strategies to overcome them. Overall, Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) holds great promise for the future of scientific research.
Synthesemethoden
The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves the reaction of cyclopropanecarboxylic acid with isopropyl nitrite in the presence of an acid catalyst. This reaction results in the formation of the nitroester product. The nitroester is then treated with ethyl alcohol to form the ethyl ester of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)).
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has a wide range of scientific research applications. It is commonly used as a biochemical tool in the study of enzyme activity. This compound is a potent inhibitor of certain enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). These enzymes play a crucial role in lipid metabolism, and their inhibition can lead to the development of new drugs for the treatment of metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
174574-80-2 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
ethyl 2-nitro-3-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(11)7-6(5(2)3)8(7)10(12)13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
NDSBDRHNTJITDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
Kanonische SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
Synonyme |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




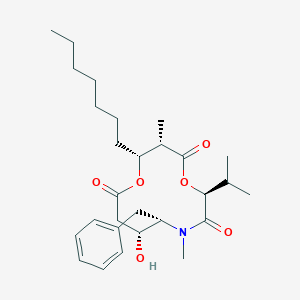
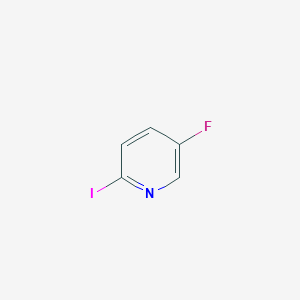


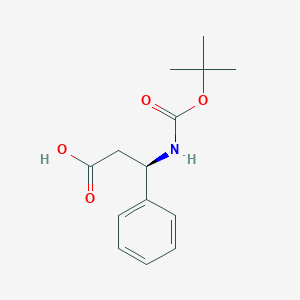
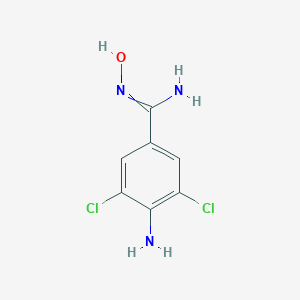


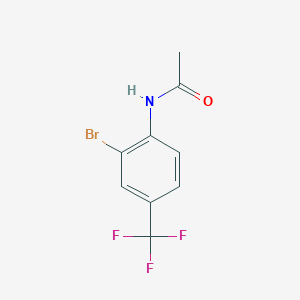
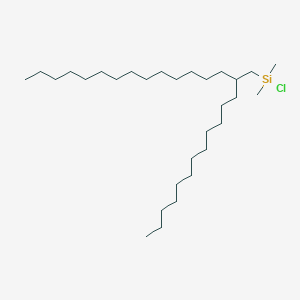
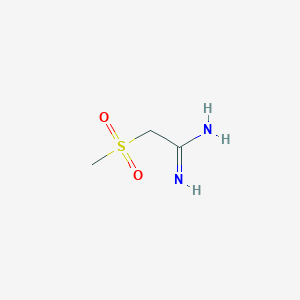
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
